molecular formula C10H11N5O2 B2417985 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034362-25-7

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2417985
CAS No.: 2034362-25-7
M. Wt: 233.231
InChI Key: FEXNUZXPPPQMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic molecule that features both a 1,2,3-triazole ring and an isoxazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their stability and ability to participate in various biochemical interactions.

Mechanism of Action

Target of Action

The compound, also known as (5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone, is a derivative of 1,2,3-triazole . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity, as it is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

The compound interacts with its targets through the 1,2,3-triazole ring, which can form hydrogen bonds, crucial for binding with biological targets . The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, 1,2,3-triazole derivatives have been used for the synthesis of compounds that exhibited antifungal activity, antimicrobial activity against the mycobacterium tuberculosis strain H37Rv, antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1), as well as anticancer activity against various cancer cell lines .

Pharmacokinetics

The 1,2,3-triazole ring is known to be resistant to metabolic degradation, which could potentially enhance the bioavailability of the compound .

Result of Action

The compound’s action results in various molecular and cellular effects. For instance, it has been shown to exhibit antifungal, antimicrobial, antiviral, and anticancer activities . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves a multi-step process. One common method includes the formation of the 1,2,3-triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry" . The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole and isoxazole rings, while reduction could produce hydrogenated derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

Biologically, the compound has been studied for its potential as an enzyme inhibitor. The triazole ring, in particular, is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery .

Medicine

In medicine, (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone has shown promise in the development of new therapeutic agents. Its ability to inhibit specific enzymes and pathways makes it a candidate for treating diseases such as cancer and infectious diseases .

Industry

Industrially, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and isoxazole derivatives, such as:

Uniqueness

What sets (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone apart is its combination of these three distinct moieties in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-7-4-9(12-17-7)10(16)14-5-8(6-14)15-3-2-11-13-15/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXNUZXPPPQMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.